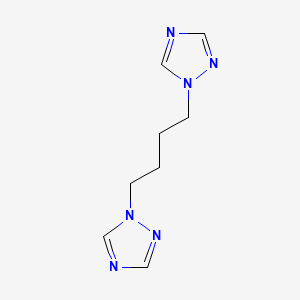

1,4-Bis(1H-1,2,4-triazole-1-yl)butane

Descripción general

Descripción

1,4-Bis(1H-1,2,4-triazole-1-yl)butane (Btb) is a compound that has been used in the synthesis of various coordination polymers . It has been shown to form a two-dimensional network through the Btb bridge in which the Co (II) atom is in a distorted octahedral environment formed by four nitrogen atoms of the triazoles and two trans-Cl− ions .

Synthesis Analysis

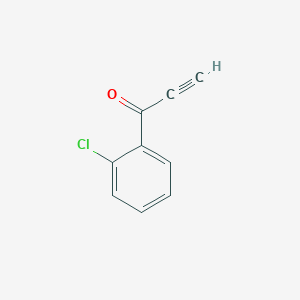

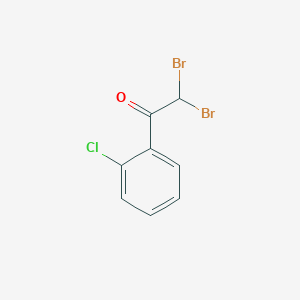

The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers . A series of 1,2,4-triazole derivatives including 1,4-diphenyl-2- (1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The structure of [Co (Btb) 2 Cl 2] (Btb = 1,4-bis (1,2,4-triazol-1-yl)butane) demonstrates a two-dimensional (4,4) network through the Btb bridge . The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers .Chemical Reactions Analysis

The assembly reaction of 1,4-bis (1,2,4-triazol-1-yl)butane (btb) with different Cu (II) salts yields five coordination polymers . The reaction of 2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid with CuCl2 under hydrothermal conditions was attempted to form a complex, but instead crystals of the title compound were obtained .Physical And Chemical Properties Analysis

The complete molecule of the title compound, C10H8N6, is generated by crystallographic inversion symmetry . The dihedral angle between the planes of the benzene and triazole rings is 16.7 (2) .Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,4-triazole derivatives, including “1,4-Bis(1H-1,2,4-triazole-1-yl)butane”, have shown promising results in the field of cancer research . They have been found to exhibit a wide range of bioactivities, including anticancer activity . For instance, certain derivatives have shown promising cytotoxic activity against Hela cell line .

Antitubercular Activity

In addition to their anticancer properties, 1,2,4-triazole derivatives also exhibit antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs.

Kinase Inhibition

Kinases play a crucial role in cellular signaling, and their dysregulation is often associated with diseases such as cancer. 1,2,4-triazole derivatives have been found to inhibit kinase activity , suggesting their potential use in the treatment of diseases related to kinase dysregulation.

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. PTPs play a key role in cellular processes such as cell growth, differentiation, and the immune response. Copper complexes of 1,2,4-triazole derivatives can inhibit the activity of PTPs , which could be beneficial in the treatment of diseases where PTPs are implicated.

Use in Propellants and Explosives

High nitrogen-containing heterocyclic systems, including 1,2,4-triazole derivatives, have been studied for their potential use in propellants and explosives . Their high nitrogen content can contribute to the energy released in these applications.

Use in Pyrotechnics

The high nitrogen content of 1,2,4-triazole derivatives also makes them potentially useful in pyrotechnics . Nitrogen-rich compounds can produce vibrant colors when ignited, making them ideal for use in fireworks and other pyrotechnic displays.

Mecanismo De Acción

Target of Action

1,4-Bis(1H-1,2,4-triazole-1-yl)butane, also known as btb, is a derivative of 1,2,4-triazole . These derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . Their copper complexes can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in cell signaling and growth.

Mode of Action

The mode of action of btb is primarily through its interaction with its targets. For instance, when btb forms copper complexes, it can inhibit the activity of protein tyrosine phosphatase . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of bacterial growth.

Biochemical Pathways

Given its ability to inhibit protein tyrosine phosphatase, it’s likely that it affects pathways related to cell signaling and growth

Pharmacokinetics

The properties of 1,2,4-triazole derivatives suggest that they may have good bioavailability and be able to reach their targets effectively .

Result of Action

The result of btb’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of protein tyrosine phosphatase could lead to the death of cancer cells . In the context of treating tuberculosis, it could inhibit the growth of the bacteria .

Action Environment

The action of btb can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and efficacy

Safety and Hazards

Direcciones Futuras

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .

Propiedades

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)butyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1(3-13-7-9-5-11-13)2-4-14-8-10-6-12-14/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCAYFMZDKAPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262625 | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(1H-1,2,4-triazole-1-yl)butane | |

CAS RN |

345952-55-8 | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345952-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

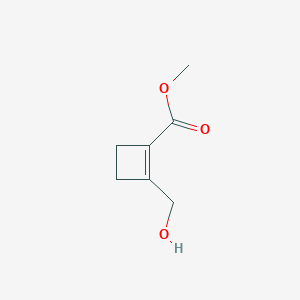

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)